1-(4-bromophenyl)-N,N-diethylethanamine
Overview
Description
1-(4-Bromophenyl)-N,N-diethylethanamine is an organic compound that belongs to the class of aromatic amines It features a bromine atom attached to a phenyl ring, which is further connected to an ethanamine group substituted with two ethyl groups
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds often target enzymes such as Leishmania major pteridine reductase (LmPTR1) and Plasmodium berghei .
Mode of Action
Related compounds have been shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . The affinity of these compounds for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .
Biochemical Pathways
Related compounds have been found to affect pathways involving enzymes like trxr and topo ib . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, often overexpressed in several tumor cell lineages . Inhibition of TrxR and Topo IB could contribute to the cytotoxic action of these compounds .
Pharmacokinetics
Related compounds have shown promising adme properties in in silico studies . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Related compounds have shown cytotoxic activity against various cancer cell lines . Inhibition of TrxR and Topo IB could contribute to the cytotoxic action of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N,N-diethylethanamine typically involves the bromination of aniline derivatives followed by alkylation. One common method involves the bromination of 4-bromoaniline, which is then subjected to alkylation using diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-N,N-diethylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Products include substituted phenylamines.
Oxidation: Products include quinones.
Reduction: Products include primary or secondary amines.
Coupling: Products include biaryl compounds.
Scientific Research Applications
1-(4-Bromophenyl)-N,N-diethylethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Similar in structure but lacks the diethylamino group.
N,N-Diethylaniline: Similar in structure but lacks the bromine atom.
1-(4-Chlorophenyl)-N,N-diethylethanamine: Similar but with a chlorine atom instead of bromine.
Uniqueness
1-(4-Bromophenyl)-N,N-diethylethanamine is unique due to the presence of both the bromine atom and the diethylamino group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-N,N-diethylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-4-14(5-2)10(3)11-6-8-12(13)9-7-11/h6-10H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRBOYHBUNISEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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